(R)-1-(1H-Indol-3-yl)propan-2-ol
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Overview
Description
®-1-(1H-Indol-3-yl)propan-2-ol is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ®-configuration indicates the specific spatial arrangement of the molecule, which can significantly influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Indol-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(1H-Indol-3-yl)propan-2-one, using a chiral reducing agent. This method ensures the retention of the ®-configuration in the final product. Another method involves the asymmetric hydrogenation of the corresponding indole derivative using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1H-Indol-3-yl)propan-2-ol may involve large-scale asymmetric synthesis using chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieving high yield and enantiomeric purity. Additionally, the purification process, such as crystallization or chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(1H-Indol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(1H-Indol-3-yl)propan-2-one.
Reduction: Further reduction can lead to the formation of the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: ®-1-(1H-Indol-3-yl)propan-2-one
Reduction: ®-1-(1H-Indol-3-yl)propan-2-ol
Substitution: Various substituted indole derivatives depending on the specific reaction conditions.
Scientific Research Applications
®-1-(1H-Indol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to tryptophan and serotonin.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(1H-Indol-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to mimic the natural substrate of certain enzymes, leading to competitive inhibition. Additionally, its structural similarity to neurotransmitters like serotonin enables it to bind to serotonin receptors, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1H-Indol-3-yl)propan-2-ol: The enantiomer of the compound with the opposite configuration.
1-(1H-Indol-3-yl)ethanol: A similar compound with a shorter carbon chain.
1-(1H-Indol-3-yl)propan-2-one: The corresponding ketone derivative.
Uniqueness
®-1-(1H-Indol-3-yl)propan-2-ol is unique due to its specific ®-configuration, which can significantly influence its biological activity and interactions with molecular targets. This enantiomeric purity is crucial for its application in pharmaceuticals and research, as different enantiomers can have distinct biological effects.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2R)-1-(1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3/t8-/m1/s1 |
InChI Key |
JXMVNHWZTQYNTJ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)O |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
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